![molecular formula C10H12N2O3 B1360848 N-(3,4-dimethyl-5-nitrophenyl)acetamide CAS No. 857571-00-7](/img/structure/B1360848.png)
N-(3,4-dimethyl-5-nitrophenyl)acetamide
Overview
Description
N-(3,4-dimethyl-5-nitrophenyl)acetamide is an organic compound characterized by the presence of a nitro group, two methyl groups, and an acetamide group attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds such as n-aryl and/or heteryl cyanoacetamides have been utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the carbonyl and the cyano functions of similar compounds like n-aryl and/or heteryl cyanoacetamides enable reactions with common bidentate reagents .
Biochemical Pathways
Similar compounds have been used in the synthesis of various organic heterocycles .
Result of Action
Similar compounds have shown diverse biological activities and have potential in evolving better chemotherapeutic agents .
Biochemical Analysis
Biochemical Properties
N-(3,4-dimethyl-5-nitrophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition can lead to antimicrobial and anticancer activities. Additionally, this compound may interact with other biomolecules, such as carbonic anhydrase and cyclin-dependent kinases, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by modulating the expression of key regulatory genes . Additionally, it may affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its reaction . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division. Furthermore, this compound may activate or inhibit other enzymes and transcription factors, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For example, the inhibition of dihydrofolate reductase disrupts the folate cycle, leading to altered nucleotide synthesis and reduced cell proliferation. Additionally, this compound may interact with other metabolic enzymes, influencing their activity and the overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its activity and efficacy. Additionally, this compound may accumulate in specific tissues, leading to localized effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide typically involves the acylation of 3,4-dimethyl-5-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3,4-dimethyl-5-aminophenylacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: 3,4-dimethyl-5-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of acetamide derivatives, including N-(3,4-dimethyl-5-nitrophenyl)acetamide. Research indicates that compounds with nitrophenyl groups exhibit enhanced activity against resistant bacterial strains, such as Klebsiella pneumoniae. The presence of the nitro group is believed to improve the binding affinity to bacterial enzymes, leading to effective cell lysis and inhibition of bacterial growth .
Pharmacological Insights
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In vitro studies have shown that this compound can be optimized for oral administration, making it a candidate for further development as an antibacterial agent . The structure-activity relationship (SAR) studies emphasize the importance of the nitrophenyl moiety in enhancing biological activity while minimizing cytotoxic effects .
Analytical Chemistry
HPLC Applications
this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. This method employs a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analyses in pharmacokinetic studies . The scalability of this method allows for its application in isolating impurities during synthesis and formulation development.
Material Science
Polymer Synthesis
In material science, this compound has been explored as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability due to the rigid structure provided by the nitrophenyl group. This application is particularly relevant in developing advanced materials for coatings and composites .
Case Studies
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-(3,4-dimethyl-5-chlorophenyl)acetamide:
N-(3,4-dimethyl-5-methoxyphenyl)acetamide: Contains a methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
N-(3,4-dimethyl-5-nitrophenyl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(3,4-dimethyl-5-nitrophenyl)acetamide, also known as 4,5-dimethyl-3-nitro-acetanilide, is an organic compound characterized by a nitro group and methyl substitutions on a phenyl ring linked to an acetamide functional group. This unique structure has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.
The molecular formula of this compound is . The presence of the nitro group at the 5-position of the phenyl ring enhances its chemical reactivity and biological activity. The compound serves as a precursor in synthesizing various heterocyclic compounds, which are screened for biological activity.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C10H12N2O3 | Nitro-substituted structure |
N-(2-methyl-5-nitrophenyl)acetamide | C10H12N2O3 | Similar nitro-substituted structure |
N-(4-nitrophenyl)acetamide | C9H10N2O3 | Lacks methyl substitutions but retains nitro group |
3-Methyl-N-(4-nitrophenyl)acetamide | C10H12N2O3 | Contains a methyl substitution on the phenyl ring |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its potential against Klebsiella pneumoniae , a bacterium known for its resistance to multiple drugs .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. The nitro group is often associated with enhanced biological activity due to its ability to participate in redox reactions within biological systems. This characteristic can facilitate interactions with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various acetamides, including this compound, evaluated their antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined for several derivatives, revealing that the presence of the nitro group significantly enhances antimicrobial efficacy compared to non-nitro-substituted analogs. The study concluded that modifications at the para and ortho positions of the phenyl ring could further optimize antibacterial properties .
Study 2: In Vitro Toxicity Analysis
Another investigation assessed the cytotoxicity and pharmacokinetic profiles of this compound derivatives. Results indicated low hemolytic activity across various concentrations tested against human erythrocytes. This suggests a favorable safety profile for potential therapeutic application .
The mechanism underlying the biological activities of this compound is believed to involve interaction with specific biological targets. The nitro group may enhance binding affinity to bacterial enzymes or receptors involved in inflammatory responses. Further studies are necessary to elucidate these mechanisms fully.
Properties
IUPAC Name |
N-(3,4-dimethyl-5-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVZAMPWVMSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646678 | |
Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857571-00-7 | |
Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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